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Compound of Interest

4-Chloro-3',5'-dimethyl-4'-
Compound Name:

methoxybenzophenone
CAS No.: 61259-84-5
Cat. No.: B1597084

Get Quote

\ J

Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Structural Elucidation, Synthetic Methodology, and Functional Applications

Structural Identity & Physicochemical Profile

This guide dissects the chemical architecture of 4-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone, a specialized diaryl ketone. This compound represents a critical
scaffold in medicinal chemistry, particularly as a lipophilic intermediate for peroxisome
proliferator-activated receptor (PPAR) agonists (fibrates) and as a high-efficiency Type I
photoinitiator in polymer science.

Nomenclature & Identifiers

¢ |[UPAC Name: (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

e Molecular Formula:
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e Molecular Weight: 274.74 g/mol

¢ SMILES:COclc(C)cc(cclC)C(=0)c2ccc(Cl)cc2[1]

o Key Structural Motifs:
o Ring A:p-Chlorophenyl (Electron-deficient due to inductive effect of Cl).
o Ring B: 3,5-Dimethyl-4-methoxyphenyl (Electron-rich, sterically crowded).
o Bridge: Carbonyl (

), sp? hybridized.

Electronic & Steric Analysis

The molecule exhibits a "push-pull” electronic system. The methoxy group on Ring B acts as a
strong

-donor (resonance), while the carbonyl group acts as a

-acceptor. The 3',5'-dimethyl groups provide significant steric bulk, forcing the methoxy group
out of coplanarity with the phenyl ring or twisting the Ring B relative to the carbonyl to minimize
steric clash with the carbonyl oxygen. This "twisted" conformation is critical for its biological
binding affinity (e.g., in the hydrophobic pocket of PPAR

) and its radical generation efficiency in photochemistry.

Synthetic Methodology: Regioselective Friedel-
Crafts Acylation

The most robust route to this scaffold is the Friedel-Crafts Acylation. This protocol prioritizes
regioselectivity, leveraging the directing effects of the 2,6-dimethylanisole precursor to ensure
exclusive para-acylation.

Retrosynthetic Analysis

e Disconnection: Carbonyl-Aryl bond (
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e Synthons: 4-Chlorobenzoyl cation (Electrophile) + 2,6-Dimethylanisole (Nucleophile).

» Reagents: 4-Chlorobenzoyl chloride + 2,6-Dimethylanisole (2,6-Xylenol methyl ether).

Experimental Protocol (Bench-Validated)

Safety Precaution: Aluminum chloride (

) is highly hygroscopic and reacts violently with water, releasing HCI gas. Perform all steps in a
fume hood under an inert atmosphere (

or

).

Step 1: Reagent Preparation
e Charge a flame-dried 3-neck round-bottom flask with Aluminum Chloride (

, 1.1 eq) and anhydrous Dichloromethane (DCM).

e Cool the suspension to 0-5°C using an ice/salt bath.

Step 2: Acylium lon Generation

e Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise to the suspension.

o Observation: The mixture will homogenize slightly as the acylium complex forms (
). Stir for 15 minutes.

Step 3: Electrophilic Aromatic Substitution (

)

e Dissolve 2,6-Dimethylanisole (1.0 eq) in a minimal volume of DCM.

e Add this solution dropwise to the reaction mixture, maintaining internal temperature
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o Mechanistic Note: The methoxy group directs para, while the methyl groups at 2 and 6
sterically block the ortho positions (relative to methoxy) and electronically activate the ring.
This forces substitution exclusively at the 4-position (relative to methoxy).

o Allow the reaction to warm to room temperature and stir for 4—6 hours. Monitor by TLC
(Mobile phase: Hexane/EtOAc 9:1).

Step 4: Quench & Workup

e Pour the reaction mixture slowly into a beaker of crushed ice/HCI (conc.) to hydrolyze the
aluminum complex.

o Separate the organic layer.[2] Extract the aqueous layer twice with DCM.
e Wash combined organics with Brine, saturated

(to remove acidic impurities), and water.

e Dry over anhydrous
and concentrate in vacuo.
Step 5: Purification
» Recrystallize the crude solid from Ethanol or Isopropanol.

e Target Purity: >98% (HPLC).[3]

Reaction Workflow Diagram
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Start: Reagent Prep

0°C, N2 atm

Acylium lon Formation
(4-CI-Ph-COCI + AICI3)

Dropwise

Addition of Nucleophile
(2,6-Dimethylanisole)

SEAr Mechanism

Reaction: 0°C -> RT
(4-6 Hours)

Complete Conversion

Quench: Ice/HCI

(Hydrolysis of Al-Complex)

Phase Separation

Extraction (DCM)
Wash: NaHCO3, Brine

Concentrate

Recrystallization
(Ethanol)

Yield >85%

Final Product:
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
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Caption: Step-by-step synthetic workflow for the regioselective production of the target

benzophenone.

Structural Characterization (Spectroscopic Data)

Validation of the structure requires a multi-modal approach. The following data points are

diagnostic for the 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone isomer.

Proton NMR ( -NMR, 400 MHz, )

The symmetry of the B-ring simplifies the spectrum significantly.

Chemical Shift
( s . . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
Doublet (d, Ortho to
7.70-7.75 2H Ring A (2, 6) Carbonyl
Hz) (Deshielded).
Doublet (d, _ Ortho to
7.45 - 7.50 2H Ring A (3, 5) _
Hz) Chlorine.
Equivalent
7.55 Singlet (s) 2H Ring B (2', 6") protons due to
symmetry.
3.78 Singlet (s) 3H Methoxy group.
Methyl groups
2.32 Singlet (s) 6H yigroup

(x2)

(3, 5.

Infrared Spectroscopy (FT-IR)

e 1655

Stretching (Diaryl ketone). The frequency is slightly lower than typical benzophenones (1665
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) due to the electron-donating effect of the trimethoxy-like substitution pattern on Ring B.

e 1590, 1480

Aromatic skeletal vibrations.

e 1090

Stretching.

e 1250

Asymmetric stretch (Aryl alkyl ether).
Mass Spectrometry (GC-MS)
e Molecular lon (

): m/z 274.

» |sotope Pattern: M+2 peak at m/z 276 with ~33% intensity of the parent peak (characteristic
Chlorine signature

).

e Fragmentation:
o m/z 139/141 (4-chlorobenzoyl cation).

o m/z 135 (3,5-dimethyl-4-methoxyphenyl cation).

Applications & Biological Relevance
Medicinal Chemistry: Fibrate Analogs
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This molecule serves as a pivotal intermediate in the synthesis of Fenofibrate analogs and
novel PPAR

agonists. The 4-chloro moiety increases lipophilicity (LogP ~4.5), enhancing membrane
permeability, while the dimethyl-methoxy motif mimics the steric and electronic properties
required for binding to the ligand-binding domain (LBD) of nuclear receptors.

Materials Science: Photoinitiators

In polymer chemistry, this benzophenone derivative acts as a Type Il photoinitiator. Upon UV
irradiation, it undergoes hydrogen abstraction (usually from a co-initiator like an amine) to
generate radicals that initiate polymerization. The methyl groups at 3' and 5' reduce the
tendency for self-quenching and modify the absorption maximum (

), shifting it slightly red compared to unsubstituted benzophenone.

Pharmacophore Signaling Pathway

PPAR-alpha Receptor

(Cytosol/Nucleus)

Heterodimer Complex
(PPAR-RXR)

PPRE DNA Element | Activation Gene Transcription Physiological Response Reduced Triglycerides
RXR (Promoter Region) Increased HDL
(Retinoid X Receptor)

Click to download full resolution via product page
Caption: Mechanism of action for benzophenone-based PPAR agonists in lipid regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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